molecular formula CH5N3O4 B085717 Urea nitrate CAS No. 124-47-0

Urea nitrate

Cat. No.: B085717
CAS No.: 124-47-0
M. Wt: 123.07 g/mol
InChI Key: AYTGUZPQPXGYFS-UHFFFAOYSA-N
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Description

Urea nitrate is a chemical compound with the formula (NH₂)₂COHNO₃. It is a white crystalline solid that is highly soluble in water. This compound is known for its use as a fertilizer and as a high explosive. It has been utilized in various improvised explosive devices due to its ease of synthesis and availability of raw materials .

Scientific Research Applications

Urea nitrate has several scientific research applications, including:

Mechanism of Action

Target of Action

Urea nitrate primarily targets the nitrogen metabolism in organisms . It plays a crucial role in the urea cycle , also known as the Krebs-Henseleit cycle . This cycle is responsible for the disposal of surplus amino nitrogen and ammonia as urea .

Mode of Action

This compound is produced in a single step by the reaction of urea with nitric acid . This reaction is exothermic, meaning it releases heat . The urea molecule contains a carbonyl group, where the oxygen atom pulls electrons away from the carbon atom, forming a polar bond with greater electron density around the oxygen atom . In a simplistic sense, nitric acid dissociates in aqueous solution into protons (hydrogen cations) and nitrate anions . The electrophilic proton contributed by the acid is attracted to the negatively charged oxygen atom on the urea molecule, and the two form a covalent bond .

Biochemical Pathways

The urea cycle is the primary biochemical pathway affected by this compound . This cycle occurs in the liver and spans both the mitochondria and the cytosolic compartments . The majority of ammonia is incorporated into urea in the liver and excreted by the kidney, while the remaining carbon-containing skeleton is oxidized or utilized in other anabolic pathways .

Pharmacokinetics

It’s known that this compound is produced in one step by the reaction of urea with nitric acid . This reaction is exothermic, and steps must be taken to control the temperature .

Result of Action

This compound is a high explosive that has been used in improvised explosive devices . It has a destructive power similar to better-known ammonium nitrate explosives, with a velocity of detonation between 3,400 m/s and 4,700 m/s .

Action Environment

The action of this compound is influenced by environmental factors. It is explosive when left in a dry state . Wetting reduces the possibility of explosion, but it may explode under prolonged exposure to heat or fire, even when wet . It reacts with strong oxidizers such as perchlorates and hypochlorites .

Safety and Hazards

Urea nitrate is explosive when left in a dry state . Wetting reduces the possibility of explosion but may explode under prolonged exposure to heat or fire, even when wet . It reacts with strong oxidizers such as perclorates and hypochlorites . It is a dangerous disaster hazard due to its fire and explosion hazard .

Future Directions

Research has been conducted on the synthesis of urea by electrochemical nitrate and carbon dioxide over specific catalysts . This research provides novel insights into urea synthesis by coupling nitrogen oxides with carbon dioxide under environmental conditions . It also paves the way for boosting the sustainable production of carbon and nitrogen-coupled products .

Biochemical Analysis

Biochemical Properties

Urea nitrate plays a significant role in biochemical reactions, particularly in nitrogen metabolism. It interacts with various enzymes and proteins, including urease, which catalyzes the conversion of urea to CO2 and NH3 . The ammonia produced combines with water to produce ammonium hydroxide, a strong base that increases the pH of the medium .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in the bacterium Klebsiella aerogenes, this compound influences the regulation of nitrate, arginine, glutamate, and ammonia assimilation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the regulation of NO metabolism, with genes such as norV, norR, and narI being upregulated in the presence of nitrogen .

Metabolic Pathways

This compound is involved in several metabolic pathways, including nitrate assimilation, the urea cycle (arginine and glutamate metabolism), and ammonia assimilation . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Urea nitrate can be synthesized by reacting urea with nitric acid. The reaction is exothermic, so it is essential to control the temperature to prevent decomposition. The reaction can be represented as:

(NH2)2CO+HNO3(NH2)2COHNO3(NH₂)₂CO + HNO₃ → (NH₂)₂COHNO₃ (NH2​)2​CO+HNO3​→(NH2​)2​COHNO3​

This reaction is typically carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods: In industrial settings, this compound is produced by mixing urea and nitric acid in a controlled environment. The process involves careful monitoring of temperature and concentration to ensure the purity and yield of the product. The reaction is usually conducted in a batch reactor, and the product is crystallized out of the solution .

Chemical Reactions Analysis

Types of Reactions: Urea nitrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce nitrogen oxides and carbon dioxide.

    Reduction: It can be reduced to form urea and nitric oxide.

    Substitution: this compound can undergo substitution reactions where the nitrate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used to replace the nitrate group under acidic or basic conditions.

Major Products Formed:

Properties

IUPAC Name

nitric acid;urea
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH4N2O.HNO3/c2*2-1(3)4/h(H4,2,3,4);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTGUZPQPXGYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N3O4
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DSSTOX Substance ID

DTXSID60924672
Record name Carbamimidic acid--nitric acid (1/1)
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Molecular Weight

123.07 g/mol
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Physical Description

Colorless or white odorless solid; [HSDB] Colorless to white odorless crystalline powder; [MSDSonline]
Record name Urea nitrate
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Solubility

In alcohol, 1.35 g/100 g at 0 °C, 8.84 g/100 g at 65.3 °C, Insoluble in nitric acid, In water, 9.30 g/100 g at 0 °C, 39.84 g/100 g at 65.3 °C
Record name Urea nitrate
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Density

1.690 g/cu cm at 20 °C
Record name Urea nitrate
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Color/Form

Monoclinic leaflets from water, White leaflets, Colorless crystals, Crystalline solid, Colorless minerals or prisms

CAS No.

124-47-0, 17687-37-5
Record name Urea nitrate
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Record name Urea, nitrate (1:?)
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Record name Urea nitrate
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Record name Carbamimidic acid--nitric acid (1/1)
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Record name UREA NITRATE
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Record name Urea nitrate
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Melting Point

152 °C (decomposes)
Record name Urea nitrate
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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